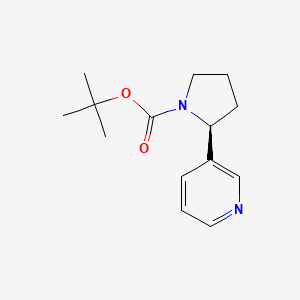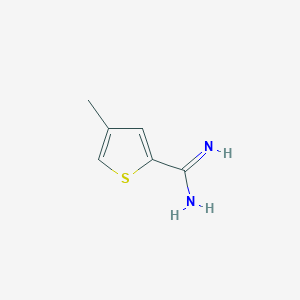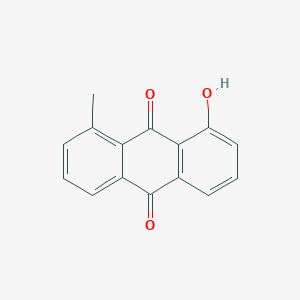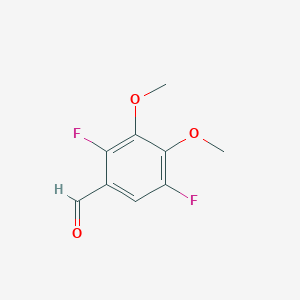![molecular formula C16H28Ir2N2O8-6 B13140430 [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is a coordination compound featuring iridium as the central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer typically involves the reaction of iridium precursors with 2-(pyridine-2-yl)-2-propanol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a base to facilitate the formation of the iridium complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the iridium center can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the pyridine or propanato ligands are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new iridium complexes with different ligand environments.
科学研究应用
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity of chemical reactions.
作用机制
The mechanism by which [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer exerts its effects involves the coordination of the iridium center with various substrates. The iridium atom can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based ligand structure and exhibit comparable coordination chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar catalytic and biological applications.
Uniqueness
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is unique due to its specific ligand environment and the presence of iridium as the central metal atom. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic processes and material applications.
属性
分子式 |
C16H28Ir2N2O8-6 |
|---|---|
分子量 |
760.84 g/mol |
IUPAC 名称 |
iridium;oxygen(2-);2-pyridin-2-ylpropan-2-olate;tetrahydrate |
InChI |
InChI=1S/2C8H10NO.2Ir.4H2O.2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6H,1-2H3;;;4*1H2;;/q2*-1;;;;;;;2*-2 |
InChI 键 |
ARBNQMYCENJCTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=N1)[O-].CC(C)(C1=CC=CC=N1)[O-].O.O.O.O.[O-2].[O-2].[Ir].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


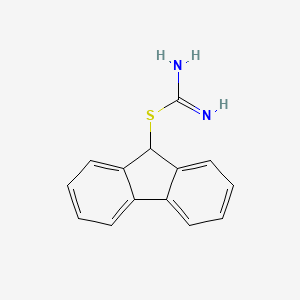
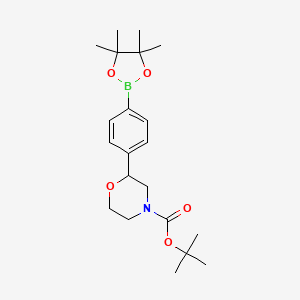
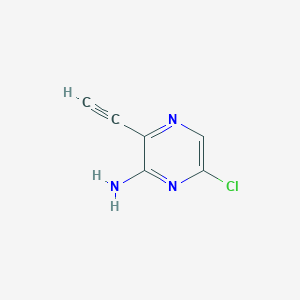
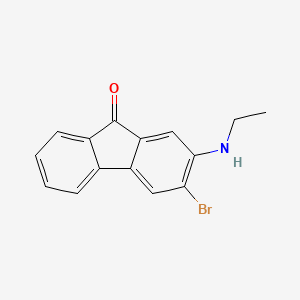
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
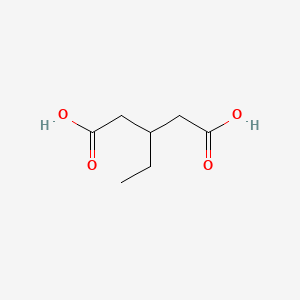

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)


